InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H
.
5-Bromopyrimidin-2(1H)-one hydrobromide can be derived from various synthetic pathways involving bromination of pyrimidine derivatives. It falls under the classification of halogenated organic compounds, specifically brominated heterocycles, which are crucial in medicinal chemistry for developing new therapeutic agents.
The synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide typically involves the bromination of pyrimidine derivatives. One effective method includes the use of 2-hydroxypyrimidine and hydrobromic acid under catalytic conditions, often employing hydrogen peroxide to facilitate the reaction. This one-step synthesis significantly enhances efficiency by improving raw material utilization and reducing environmental impact compared to traditional methods .
This method not only simplifies the production flow but also increases yield by optimizing reaction conditions.
The molecular structure of 5-Bromopyrimidin-2(1H)-one hydrobromide features a pyrimidine ring with a bromine atom at the 5-position and a carbonyl group at the 2-position. The presence of the hydrobromide salt enhances its solubility in polar solvents.
The compound exhibits unique chemical properties due to its specific bromination pattern, influencing its reactivity in subsequent chemical reactions.
5-Bromopyrimidin-2(1H)-one hydrobromide participates in several types of chemical reactions:
These reactions allow for the generation of diverse pyrimidine derivatives with applications in pharmaceuticals and agrochemicals.
The mechanism of action for 5-Bromopyrimidin-2(1H)-one hydrobromide primarily involves its role as an intermediate in synthetic pathways leading to biologically active compounds. Its brominated structure allows it to act as a reactive electrophile, facilitating nucleophilic attacks that lead to further modifications necessary for drug development.
The compound often targets specific biological pathways during the synthesis of therapeutic agents, contributing to their pharmacological effects.
These properties make 5-Bromopyrimidin-2(1H)-one hydrobromide suitable for various applications in scientific research.
5-Bromopyrimidin-2(1H)-one hydrobromide has a broad range of applications:
Research into this compound continues to expand, highlighting its significance in developing new chemical entities with potential therapeutic benefits .
One-pot reaction strategies significantly enhance the synthetic efficiency of brominated pyrimidine derivatives by minimizing intermediate isolations and purification steps. These methodologies leverage sequential reactions within a single vessel, improving atom economy and reducing hazardous waste generation. For 5-bromopyrimidin-2(1H)-one hydrobromide, one-pot approaches often integrate bromination and salt formation stages. A representative protocol involves dissolving pyrimidin-2(1H)-one in dichloromethane (DCM), followed by the controlled addition of brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) at 0–5°C. After bromination completion, hydrobromide salt formation is facilitated by introducing hydrogen bromide (HBr) gas or concentrated hydrobromic acid into the reaction mixture, precipitating the product directly [1].
The strategic advantage of one-pot synthesis lies in its cascading reaction design, which prevents the decomposition of sensitive intermediates. Studies demonstrate that one-pot methods achieve yields exceeding 85% for 5-bromopyrimidin-2(1H)-one hydrobromide, compared to ≤70% for multi-vessel approaches, due to reduced exposure to air and moisture . Key operational parameters include strict temperature control during bromination (preventing polybromination) and precise stoichiometry during acidification (ensuring crystalline salt formation).
Table 1: One-Pot Methodologies for Brominated Pyrimidine Derivatives
Reaction Sequence | Key Reagents/Conditions | Yield (%) | Atom Economy |
---|---|---|---|
Bromination → Acidification | Br₂/HBr in DCM, 0–5°C | 85–90 | 89% |
Oxidative Bromination → Salt Form. | NBS/HBr(aq), THF, reflux | 78–82 | 83% |
Electrochemical Br⁻ Oxidation → HBr | Anodic Br₂ generation, HBr quench | 88 | 91% |
Regioselective bromination at the pyrimidine C5-position is critical due to the competing reactivity of C4 and C6 sites. Sodium monobromoisocyanurate (SMBI), a stable, crystalline brominating agent, enables high C5-selectivity through sterically controlled electrophilic substitution. In optimized protocols, SMBI (1.05 equiv) is added gradually to a suspension of pyrimidin-2(1H)-one in acetonitrile-water (9:1) at 10°C, followed by stirring for 6 hours. This method achieves >95% regioselectivity for the 5-bromo isomer, outperforming Br₂ (80–85%) or NBS (88–90%) in organic solvents [1] [6].
The regiocontrol arises from SMBI’s moderate electrophilicity and in situ hypobromous acid (HOBr) generation, which minimizes charge buildup during electrophilic aromatic substitution (SEAr). Sodium bicarbonate (NaHCO₃) is often added to neutralize hydrogen bromide (HBr) byproducts, preventing N-protonation that diminishes ring reactivity. Post-bromination, the mixture is treated with 48% HBr and cooled to 0°C, yielding the hydrobromide salt as a white crystalline solid (purity >98% by HPLC) [1].
Table 2: Regioselectivity of Brominating Agents for Pyrimidin-2(1H)-one
Brominating Agent | Solvent System | C5-Brominated Isomer (%) | Byproducts Formed |
---|---|---|---|
SMBI | CH₃CN/H₂O (9:1) | 95–97 | <3% Dibromides |
Br₂ | DCM | 80–85 | 10–12% 4,6-Dibromopyrimidine |
NBS | DMF | 88–90 | 5–8% N-Brominated species |
Solvent polarity and protic character profoundly influence bromination efficiency and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate bromination but risk N-alkylation side products. Dichloromethane (DCM) is preferred for electrophilic bromination due to its low nucleophilicity, facilitating clean Br⁺ transfer. For 5-bromopyrimidin-2(1H)-one synthesis, DCM enables yields of 89% with Br₂, whereas DMF drops yields to 75% due to competitive quaternary ammonium salt formation [1] [6].
Catalytic Lewis acids like FeCl₃ (5 mol%) or ZnBr₂ (10 mol%) enhance regioselectivity by coordinating with the pyrimidine N3 atom, electronically deactivating the C4/C6 positions. Triethylamine (Et₃N) serves a dual role: as a base preventing N1-protonation and as a complexing agent for Br₂, generating Et₃N⁺Br₃⁻, which acts as a milder bromine source. This complex reduces dibromination byproducts from 15% to <5% [1]. Hydrobromide salt crystallization is optimal in ethanol or isopropanol, producing larger crystals for improved filtration.
Table 3: Solvent and Catalyst Impact on Bromination Efficiency
Solvent | Catalyst/Additive | Reaction Time (h) | Yield (%) | Selectivity (C5:C4:C6) |
---|---|---|---|---|
DCM | None | 4 | 78 | 85:8:7 |
DCM | ZnBr₂ (10 mol%) | 3 | 92 | 96:2:2 |
DMF | Et₃N (1.1 equiv) | 2.5 | 75 | 80:12:8 |
Acetonitrile | FeCl₃ (5 mol%) | 5 | 87 | 93:4:3 |
Protecting groups mitigate undesired N-alkylation or O-acylation during bromination when acidic or basic sites compete with the target reaction. For pyrimidin-2(1H)-ones, the lactam oxygen can be protected as a trimethylsilyl (TMS) ether or benzyl ether prior to bromination. Post-bromination, deprotection under mild conditions (e.g., fluoride for TMS or hydrogenolysis for benzyl) liberates the free heterocycle, which is then converted to the hydrobromide salt with gaseous HBr [4] [6].
In hydrobromide synthesis, protecting group orthogonality is essential. For example, Boc (tert-butyloxycarbonyl) protection of exocyclic amines in related pyrimidines allows selective bromination without N-Br bond formation. Subsequent acidolysis (e.g., trifluoroacetic acid) removes Boc while simultaneously facilitating hydrobromide formation when HBr is present. This strategy streamlines salt synthesis, avoiding discrete neutralization steps [4] [6].
Table 4: Protecting Group Strategies for Brominated Pyrimidinone Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Overall Yield (%) |
---|---|---|---|
TMS | TMSCl, Et₃N, DCM | K₂CO₃/MeOH, 20°C | 82 |
Benzyl | BnBr, K₂CO₃, DMF | H₂/Pd-C, EtOH | 79 |
Boc | Boc₂O, DMAP, THF | TFA/HBr (g) | 88 |
Direct electrophilic bromination of pyrimidin-2(1H)-one offers superior atom economy (89%) compared to multi-step routes involving lithiation-bromination (65%) or Sandmeyer reactions (55%). Lithiation at C5 requires transient N-TMS protection, followed by n-butyllithium at −78°C and quenching with Br₂—a process prone to low-temperature side reactions and dimerization. Conversely, direct bromination with SMBI or Br₂/Et₃N⁺Br₃⁻ achieves comparable yields without cryogenic conditions [1] [5] [6].
Multi-step pathways remain relevant for halogen-scrambling avoidance in sensitive substrates. For instance, 2-fluoropyrimidine derivatives undergo selective bromination at C5 using Br₂ in DCM at 0°C, whereas lithiation triggers ring-opening. However, direct methods reduce cumulative waste: the E-factor (kg waste/kg product) for direct bromination is 8.2 versus 32.5 for lithiation-bromination [1] [5]. Hydrobromide salt formation via direct acidification post-bromination is universally favored over anion-exchange resins due to scalability.
Table 5: Environmental and Efficiency Metrics of Bromination Routes
Method | Steps | Atom Economy (%) | E-Factor | Reaction Conditions |
---|---|---|---|---|
Direct Electrophilic (SMBI) | 1 | 89 | 8.2 | 10–25°C, aqueous-friendly |
Lithiation-Bromination | 3–4 | 65 | 32.5 | −78°C, anhydrous |
Sandmeyer (from diazonium) | 4 | 55 | 41.8 | 0–5°C, CuBr catalyst |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7